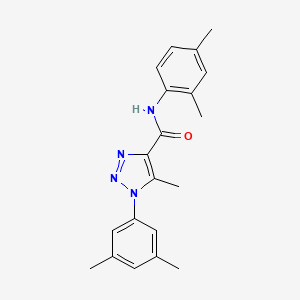

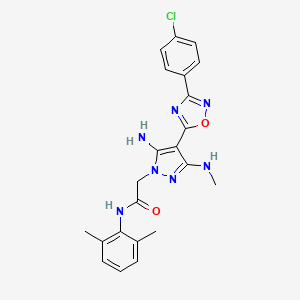

![molecular formula C16H10BrN3O3S B2926217 N-[4-(4-溴苯基)-1,3-噻唑-2-基]-4-硝基苯甲酰胺 CAS No. 300569-82-8](/img/structure/B2926217.png)

N-[4-(4-溴苯基)-1,3-噻唑-2-基]-4-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide” is a chemical compound that has been studied for its pharmacological activities . It is a derivative of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Synthesis Analysis

The synthesis of this compound involves the use of 2-(4-Bromophenyl)-4-thiazolamine and 2-mercapto-3-(2-methylphenyl)-2-propenoic acid . The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .Molecular Structure Analysis

The molecular structure of “N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide” was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The crystal structure of a similar compound, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)-2-sulfanylprop-2-enamide hydrate, has been studied .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide” include the reaction of 2-(4-Bromophenyl)-4-thiazolamine with 2-mercapto-3-(2-methylphenyl)-2-propenoic acid .科学研究应用

Antimicrobial Activity

This compound has been synthesized and evaluated for its in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . The antimicrobial activity of the synthesized compounds was evaluated against Gram positive bacteria [Staphylococcus aureus (MTCC3160) and Bacillus subtilis (MTCC441)], Gram negative bacterium Escherichia coli (MTCC443) and fungal strains- Aspergillus niger (MTCC281); Candida albicans .

Antiproliferative Activity

The compound has shown promising antiproliferative activity . It has been tested against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Molecular Docking Studies

Molecular docking studies were carried out to study the binding mode of active compounds with receptor using Schrodinger v11.5 . The molecular docking study demonstrated that compounds d1, d2, d3, d6 and d7 displayed good docking score within binding pocket of the selected PDB ID (1JIJ, 4WMZ and 3ERT) and has the potential to be used as lead compounds for rational drug designing .

Crystal Structure Analysis

The crystal structure of this compound has been studied . This information can be useful in understanding the physical and chemical properties of the compound, which can further help in its application in various fields .

Synthesis

The compound can be synthesized by mixing 2-(4-Bromophenyl)-4-thiazolamine and 2-mercapto-3-(2-methylphenyl)-2-propenoic acid in dichloromethane and stirred for 10 h under the catalytic of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole monohydrate . This synthesis process can be optimized for large scale production.

Potential Alzheimer’s Disease Treatment

While not directly related to “N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide”, it’s worth noting that a new drug candidate from the organosulfones class is masupirdine (SUVN-502), a 1- [ (2-bromophenyl)sulfonyl]-1 H -indole derivative with a selective 5-HT 6 receptor antagonist effect, developed for the symptomatic treatment of Alzheimer’s disease . This suggests potential for similar compounds in the treatment of neurological disorders.

未来方向

The future directions for the study of “N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide” could involve further exploration of its pharmacological activities. The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line . Furthermore, the molecular docking study demonstrated that these compounds displayed good docking score within binding pocket of the selected PDB ID (1JIJ, 4WMZ and 3ERT) and has the potential to be used as lead compounds for rational drug designing .

属性

IUPAC Name |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrN3O3S/c17-12-5-1-10(2-6-12)14-9-24-16(18-14)19-15(21)11-3-7-13(8-4-11)20(22)23/h1-9H,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPPMNQLNBZAHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

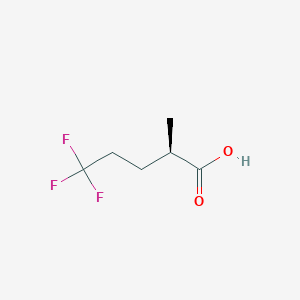

![(Z)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2926135.png)

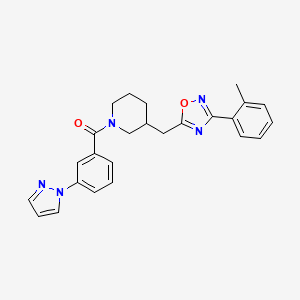

![4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2926139.png)

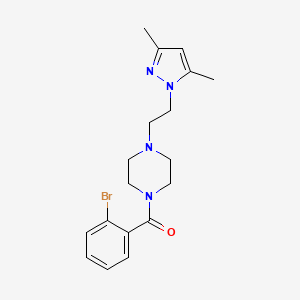

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2926141.png)

![5-chloro-2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2926146.png)

![[2-(3,4-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2926150.png)

![6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2926152.png)

![(E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2926155.png)

![3-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2926156.png)